MRK003 is a potent and selective γ-secretase inhibitor (GSI) developed by Merck & Co., Inc. [, , , ]. GSIs are a class of compounds that block the enzymatic activity of γ-secretase, a multi-subunit protease complex crucial for cleaving transmembrane proteins, including those in the Notch signaling pathway [, , ].
Related Compounds
Compound E
DAPT
Relevance: DAPT, like MRK003, targets the Notch signaling pathway and has been studied for its effects on cancer stem cell properties. []
LY411,575
Relevance: Both LY411,575 and the target compound, MRK003, are GSIs that have been investigated for their ability to prevent or delay tumor recurrence in models of ErbB-2-positive breast cancer. []
Jagged1
Compound Description: Jagged1 is a Notch ligand. []
Relevance: Jagged1 activates the Notch pathway. In contrast, MRK003, a GSI, inhibits Notch signaling. Researchers have used Jagged1 to activate Notch signaling while using MRK003 to inhibit the pathway, allowing them to study the effects of Notch activation and inhibition. []
Obatoclax
Compound Description: Obatoclax is a small molecule inhibitor of Bcl-2 family members, including Mcl-1 and Bcl-xL. []
Relevance: While MRK003 inhibits γ-secretase, its use in combination with oxaliplatin has been shown to reduce apoptosis in colon cancer cells by increasing levels of Mcl-1 and Bcl-xL. [] Obatoclax can block this effect and restore the apoptotic potential of the cells, suggesting a potential strategy for enhancing the effects of MRK003 in colon cancer treatment.
Compound Description: Cyclopamine is a Hedgehog pathway inhibitor. []
Relevance: Research suggests that GBM cells may develop resistance to MRK003, a GSI, by upregulating Hedgehog signaling. [] Combining cyclopamine with MRK003 has demonstrated greater effectiveness in killing GBM cells compared to MRK003 alone. This highlights the potential of targeting multiple developmental pathways, such as Notch and Hedgehog, for more effective GBM treatment.
Gemcitabine
Compound Description: Gemcitabine (difluorodeoxycytidine, dFdC) is a chemotherapeutic agent that requires metabolic activation by phosphorylation. Its diphosphate metabolite inhibits ribonucleotide reductase, and its triphosphate form (dFdCTP) is incorporated into DNA. []
Relevance: While gemcitabine is a standard treatment for pancreatic ductal adenocarcinoma (PDAC), its effectiveness is limited. [] Research suggests that combining gemcitabine with MRK003, a GSI, can enhance antitumor effects compared to gemcitabine alone in certain PDAC models. [] This combination has been shown to reduce tumor cell proliferation and induce both apoptosis and intratumoral necrosis. []
Paclitaxel
Compound Description: Paclitaxel is a chemotherapeutic agent. [, ]
Relevance: Research indicates that combining paclitaxel with MRK003, a GSI, is more effective than either treatment alone in platinum-resistant ovarian cancer models. [] This combination significantly reduces tumor growth and suggests potential for treating platinum-resistant ovarian cancer. []
Carboplatin
Compound Description: Carboplatin is a chemotherapeutic agent. [, ]
Relevance: Similar to paclitaxel, combining carboplatin with MRK003, a GSI, has been explored as a potential treatment strategy for triple-negative breast cancer (TNBC). [] Results suggest that the addition of carboplatin can increase the sensitivity of MRK003 in TNBC cell lines that are otherwise insensitive to the GSI alone. []
Erlotinib
Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). []
Relevance: Studies have shown that combining erlotinib with MRK003, a GSI, can improve the treatment of NSCLC in a preclinical model. [] The combination therapy targets both Notch-1 signaling and EGFR activity, leading to increased therapeutic efficacy. []
MK-0646
Compound Description: MK-0646 is a fully humanized antibody against the human insulin-like growth factor 1 receptor (IGF-1R). []
Relevance: MK-0646, like MRK003, targets the Notch-1/IGF-1R/Akt-1 axis in non-small cell lung cancer (NSCLC). Both agents have demonstrated promising results in preclinical studies for prolonging survival in NSCLC models. []
MK-2206
Compound Description: MK-2206 is a pan-Akt inhibitor. []
13. Perifosine* Compound Description: Perifosine is an AKT inhibitor. []* Relevance: Combining perifosine with MRK003, a gamma-secretase inhibitor, has demonstrated synergistic effects in vitro and significant activity in MDA-MB-231 xenografts, a model of triple-negative breast cancer. []
Temozolomide
Relevance: Temozolomide, unlike MRK003, does not reduce glutamate levels in glioblastoma cells. [] This suggests that the observed changes in glutamate levels after Notch inhibition by MRK003 are likely a specific downstream effect of Notch blockade rather than a general consequence of tumor growth inhibition. []
MLN0128
Compound Description: MLN0128 is an mTOR inhibitor. []
Relevance: Similar to temozolomide, MLN0128 treatment, unlike MRK003, does not result in reduced glutamate levels in glioblastoma cells. [] This suggests that the effect of MRK003 on glutamate metabolism is a unique consequence of Notch inhibition rather than a general response to tumor growth suppression. []
16. LGK974* Compound Description: LGK974 is a WNT inhibitor. []* Relevance: Unlike MRK003, which reduces glutamate levels in glioblastoma cells, LGK974 does not demonstrate this effect. [] This difference suggests that MRK003's impact on glutamate metabolism is a specific result of Notch inhibition, not a general consequence of tumor growth inhibition. []
Compound 968
Compound Description: Compound 968 is an allosteric inhibitor of glutaminase. []
Relevance: Research has shown that MRK003, a GSI, can regulate glutaminase and glutamate in glioblastoma cells. [] Similar to the effects observed with MRK003, treatment with Compound 968, a glutaminase inhibitor, slows glioblastoma growth. [] This suggests that Notch inhibition by MRK003 may influence tumor metabolism, particularly glutamate homeostasis.
18. Nab-paclitaxel* Compound Description: Nab-paclitaxel is a nanoparticle albumin-bound formulation of paclitaxel, a chemotherapeutic agent. []* Relevance: Preclinical studies have shown that combining nab-paclitaxel with gemcitabine increases the formation of dFdCTP, the active metabolite of gemcitabine, due to the destabilization of cytidine deaminase (CDA). [] This suggests that nab-paclitaxel can enhance the efficacy of gemcitabine. In contrast, the combination of MRK003 and gemcitabine does not result in increased dFdCTP formation, indicating a different mechanism of action for this combination. []
19. PEGPH20* Compound Description: PEGPH20 is an enzyme that targets and depletes hyaluronan, a component of the extracellular matrix. []* Relevance: Similar to nab-paclitaxel, PEGPH20 has been investigated for its potential to enhance gemcitabine delivery and efficacy in pancreatic cancer. [] While PEGPH20 achieves this by depleting hyaluronan, the combination of MRK003 and gemcitabine does not rely on this mechanism. [] Research suggests that MRK003, in combination with gemcitabine, likely exerts its effects through mechanisms such as endothelial damage leading to hypoxic necrosis. []
Source and Classification
Source: Developed by Merck & Co.
Classification:
Type: Small Molecule
Groups: Investigational
Chemical Formula: C25H31F6N3O2S
CAS Number: 623165-93-5
UNII: DJ2AZE88DE.
Synthesis Analysis
Methods and Technical Details
The synthesis of MRK003 involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a multi-step synthetic route starting from commercially available precursors. The synthesis typically involves:
Formation of the Thiadiazolidine Core: This step often includes the formation of spirocyclic structures that are crucial for the biological activity of the compound.
Introduction of Functional Groups: Trifluoroethyl and trifluoromethyl groups are introduced to enhance the compound's potency and selectivity.
Final Assembly: The final steps involve coupling reactions that yield the complete structure of MRK003.
Molecular Structure Analysis
Structure and Data
MRK003 features a complex molecular structure characterized by its spirocyclic core and multiple functional groups that contribute to its activity:
Molecular Weight: 551.59 g/mol
Key Structural Features:
Spiro[1,2,5-thiadiazolidine] framework
Multiple fluorinated groups enhancing lipophilicity
A piperidine moiety contributing to receptor binding affinity
The structural formula can be represented as follows:
MRK003 primarily acts through its inhibition of gamma-secretase activity, which leads to the downregulation of the Notch signaling pathway. This inhibition results in:
Decreased levels of Notch intracellular domain (NICD)
Suppression of downstream targets involved in cell proliferation and survival
Induction of apoptosis in cancer stem cells
In vitro studies have demonstrated that MRK003 effectively reduces colony-forming ability in various cancer cell lines by interfering with critical signaling pathways associated with tumor growth and maintenance.
Mechanism of Action
Process and Data
The mechanism of action for MRK003 involves its binding to the gamma-secretase complex, inhibiting its enzymatic activity. This inhibition prevents the cleavage of Notch receptors, thereby blocking the release of NICD. The consequences include:
Inhibition of cancer stem cell proliferation
Induction of apoptosis in tumor cells
Enhancement of sensitivity to other therapeutic agents such as gemcitabine and docetaxel
Studies have shown that MRK003 not only inhibits tumor growth but also enhances the effectiveness of radiation therapy by increasing apoptosis rates in glioma models.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
MRK003 exhibits several notable physical and chemical properties:
Water Solubility: 0.00646 mg/mL
Log P (Octanol-Water Partition Coefficient): Approximately 4.24 to 4.54 (indicating high lipophilicity)
pKa Values:
Strongest Acidic pKa: 9.82
Strongest Basic pKa: 7.84
Polar Surface Area: 52.65 Ų
Hydrogen Bond Donors/Acceptors: 1 donor and 4 acceptors
These properties suggest that MRK003 is likely to have good membrane permeability but may face challenges related to solubility in aqueous environments.
Applications
Scientific Uses
MRK003 is primarily being investigated for its potential applications in oncology, particularly for:
Targeting cancer stem cells across various malignancies including breast cancer, glioblastoma, and multiple myeloma.
Enhancing the efficacy of existing chemotherapeutic agents.
Investigating its role in combination therapies to overcome resistance mechanisms in tumors.
Research continues to explore its full therapeutic potential and optimize its use within clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vascular Disrupting Agent BNC105 is a vascular disrupting agent (VDA), with potential anti-vascular and antineoplastic activities. Upon administration, vascular disrupting agent BNC105 binds to tubulin and inhibits its polymerization, which results in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. This deprives tumor cells of nutrients and results in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization.
Vascular Disrupting Agent BNC105P is a benzofuran-based vascular disrupting agent (VDA) prodrug with potential anti-vascular and antineoplastic activities. Upon administration vascular disrupting agent BNC105P, the disodium phosphate ester of BNC105, is rapidly converted to BNC105; in activated endothelial cells, BNC105 binds to tubulin and inhibits its polymerization, which may result in a blockage of mitotic spindle formation, cell cycle arrest, and disruption of the tumor vasculature. Hypoxic conditions ensue, depriving tumor cells of nutrients and resulting in tumor cell apoptosis. In addition to its VDA activity, this agent has a direct cytotoxic effect on tumor cells by inhibiting tubulin polymerization. BNC105 is not a substrate for the multidrug-resistance P-glycoprotein (Pgp) transporter.
CKD-516 is tubulin inhibitor for solid cancer, which was initiated phase 1 trial in Korea in 2010. CKD-516 selectively disrupted tubulin component of the endothelial cytoskeleton. Serial DCE-MRI showed a significant decrease in K-trans and IAUGC parameters from baseline at 4 h (39.9 % in K-trans; -45.0 % in IAUGC) and at 24 h (-32.2 % in K-trans; -36.5 % in IAUGC), and a significant recovery at 48 h (22.9 % in K-trans; 34.8 % in IAUGC) following administration of CKD-516 at a 0.7-mg/kg dose. When the tumors were stratified according to the initial K-trans value of 0.1, tumors with a high K-trans > 0.1 which was indicative of having well-developed pre-existing vessels, showed greater reduction in K-trans and IAUGC values.
OXi8007 is a vascular disrupting agent with potential anticancer activity. OXi8007 was found to be strongly cytotoxic against selected human cancer cell lines (GI50 = 36 nM against DU-145 cells, for example). OXi8007 also demonstrated pronounced interference with tumor vasculature in a preliminary in vivo study utilizing a SCID mouse model bearing an orthotopic PC-3 (prostate) tumor as imaged by color Doppler ultrasound. OXi8007 may be useful for the treatment of cancer.
Crolibulin is a neoflavonoid. EPC2407 is a novel small molecule vascular disruption agent and apoptosis inducer for the treatment of patients with advanced solid tumors and lymphomas. It is intended for the treatment of advanced cancer patients with solid tumors that are well vascularized. These tumors include the frequently occurring cancers of the lung, gastrointestinal tract, ovaries, and breast. Crolibulin has been used in trials studying the treatment of Solid Tumor and Anaplastic Thyroid Cancer. Crolibulin is a small molecule tubulin polymerization inhibitor with potential antineoplastic activity. Microtubulin inhibitor EPC2407 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation. As a vascular disruption agent (VDA), this agent also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis.
STA-9584 is a potent vascular disrupting agent, which exhibits potent antitumor activity by selectively targeting microvasculature at both the center and periphery of tumors. In vitro, 2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)aniline (STA-9122) (active metabolite of STA-9584 ) displayed increased potency relative to other tubulin-binding agents and was highly cytotoxic to tumor cells. STA-9584 induced significant tumor regressions in prostate and breast xenograft models in vivo and, in an aggressive syngeneic model, demonstrated superior tumor growth inhibition and a positive therapeutic index relative to combretastatin A-4 phosphate (CA4P).
Denibulin Hydrochloride is the hydrochloride salt of denibulin, a small molecular vascular disrupting agent, with potential antimitotic and antineoplastic activities. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation., a small molecule vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activity. Denibulin selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells (EC), ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.
Plinabulin is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione substituted by benzylidene and (5-tert-butyl-1H-imidazol-4-yl)methylidene groups at positions 3 and 6, respectively. It is a vascular disrupting agent and a microtubule destabalising agent which was in clinical trials (now discontinued) for the treatment of non-small cell lung cancer. It has a role as a microtubule-destabilising agent, an antineoplastic agent, an apoptosis inducer and an angiogenesis inhibitor. It is a member of 2,5-diketopiperazines, a member of imidazoles, a member of benzenes and an olefinic compound. Plinabulin is an orally active diketopiperazine derivative with potential antineoplastic activity. Plinabulin selectively targets and binds to the colchicine-binding site of tubulin, thereby interrupting equilibrium of microtubule dynamics. This disrupts mitotic spindle assembly leading to cell cycle arrest at M phase and blockage of cell division. In addition, plinabulin may also inhibit growth of proliferating vascular endothelial cells, thereby disrupting the function of tumor vasculature that further contributes to a decrease in tumor cell proliferation.